N-(2-hydroxy-4-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide
Overview
Description
N-(2-hydroxy-4-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide, also known as HNTA, is a chemical compound that has been widely studied for its potential applications in scientific research. HNTA is a member of the thiadiazole family of compounds, which are known for their diverse biological activities and therapeutic potential. In
Scientific Research Applications
N-(2-hydroxy-4-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has been studied for its potential applications in a wide range of scientific research fields. One of the most promising areas of research has been in the development of new cancer therapies. N-(2-hydroxy-4-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has been shown to have potent anti-cancer activity in vitro, and has also demonstrated efficacy in animal models of cancer. Other potential applications of N-(2-hydroxy-4-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide include its use as an anti-inflammatory agent, an antioxidant, and a neuroprotective agent.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-4-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cancer growth and inflammation. N-(2-hydroxy-4-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has been shown to inhibit the activity of several important enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. N-(2-hydroxy-4-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has also been shown to inhibit the activity of several signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of cell survival and inflammation.
Biochemical and Physiological Effects:
N-(2-hydroxy-4-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-(2-hydroxy-4-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and invasion of cancer cells, and reduce the production of inflammatory mediators. In vivo studies have shown that N-(2-hydroxy-4-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide can inhibit tumor growth and metastasis, reduce inflammation, and improve cognitive function in animal models of disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-hydroxy-4-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. N-(2-hydroxy-4-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of N-(2-hydroxy-4-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide is its low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on N-(2-hydroxy-4-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide. One area of interest is the development of new cancer therapies based on N-(2-hydroxy-4-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide and related compounds. This could involve the synthesis of new analogs of N-(2-hydroxy-4-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide with improved potency and selectivity for cancer cells. Another area of interest is the investigation of the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of N-(2-hydroxy-4-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide, which could lead to the identification of new drug targets. Finally, the potential use of N-(2-hydroxy-4-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide in combination with other drugs or therapies should be explored, as this could enhance its efficacy and reduce side effects.
properties
IUPAC Name |
N-(2-hydroxy-4-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4S2/c1-6-13-14-11(21-6)20-5-10(17)12-8-3-2-7(15(18)19)4-9(8)16/h2-4,16H,5H2,1H3,(H,12,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJKHVWHNPBERS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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